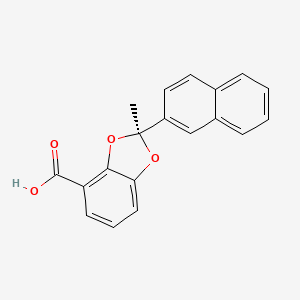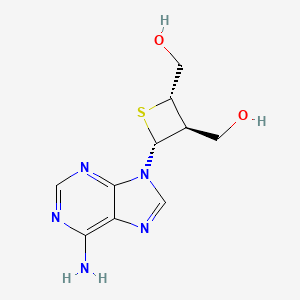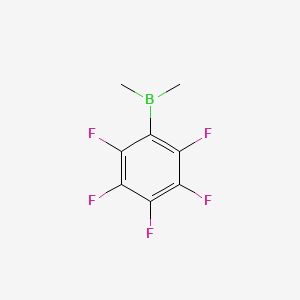
Dimethyl(pentafluorophenyl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(pentafluorophenyl)borane is a chemical compound that belongs to the class of organoboranes. It is characterized by the presence of a boron atom bonded to a pentafluorophenyl group and two methyl groups. This compound is known for its strong Lewis acid properties, making it a valuable reagent in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl(pentafluorophenyl)borane can be synthesized through several methods. One common approach involves the reaction of pentafluorophenylboronic acid with dimethylborane. The reaction typically occurs in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure conditions. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques are employed to remove any impurities. The final product is then packaged and stored under inert conditions to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(pentafluorophenyl)borane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in the presence of suitable reagents, such as hydrosilanes.
Substitution: The compound can participate in substitution reactions, where the pentafluorophenyl group is replaced by other functional groups.
Hydride Transfer: It is involved in hydride transfer reactions, particularly in the formation of siloxane bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrosilanes, alkoxysilanes, and various organic solvents. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the compound can produce reduced organic molecules, while in hydride transfer reactions, it can form siloxane polymers .
Wissenschaftliche Forschungsanwendungen
Dimethyl(pentafluorophenyl)borane has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of dimethyl(pentafluorophenyl)borane is primarily based on its strong Lewis acid properties. The compound can accept electron pairs from Lewis bases, facilitating various chemical transformations. In hydride transfer reactions, for example, the borane activates the hydrosilane, enabling the transfer of a hydride ion to the substrate . This mechanism is crucial for the formation of siloxane bonds and other key reactions in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Dimethyl(pentafluorophenyl)borane can be compared with other similar compounds, such as:
Tris(pentafluorophenyl)borane: Known for its strong Lewis acid properties and used in similar applications.
Bis(pentafluorophenyl)borane: Another related compound with high Lewis acidity and used in olefin polymerization.
Tetrakis(pentafluorophenyl)borate: A compound used as a co-catalyst in metallocene-based polymerization processes.
This compound is unique due to its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
363596-54-7 |
|---|---|
Molekularformel |
C8H6BF5 |
Molekulargewicht |
207.94 g/mol |
IUPAC-Name |
dimethyl-(2,3,4,5,6-pentafluorophenyl)borane |
InChI |
InChI=1S/C8H6BF5/c1-9(2)3-4(10)6(12)8(14)7(13)5(3)11/h1-2H3 |
InChI-Schlüssel |
VRSNJAGLQCSOSU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


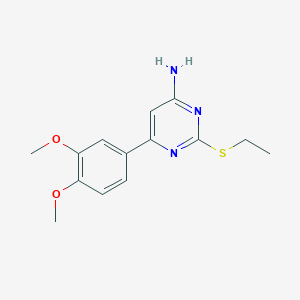
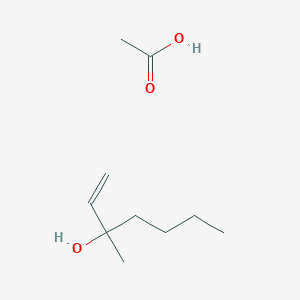

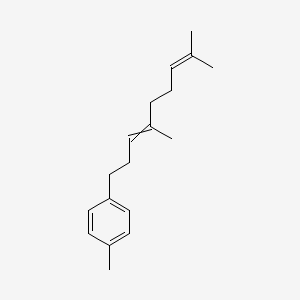
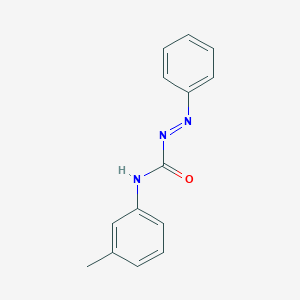
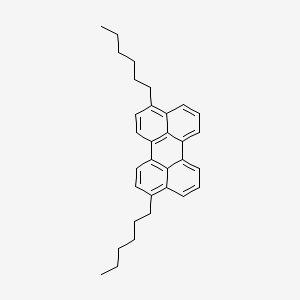
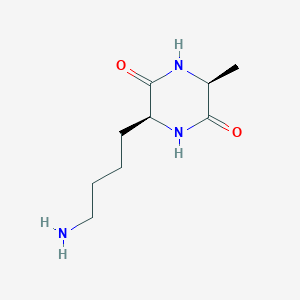
![Trimethyl[(2-methylacryloyl)oxy]germane](/img/structure/B14254349.png)

![2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14254361.png)
